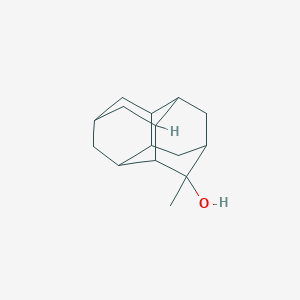

3-Methyl-3-diadamantol

Description

Contextualization of Adamantane (B196018) Frameworks in Contemporary Organic Chemistry

Adamantane and its derivatives hold a unique position in organic chemistry due to their rigid, diamondoid cage structure. This framework imparts exceptional thermal and chemical stability, making adamantane-containing compounds valuable in materials science, nanotechnology, and medicinal chemistry. tandfonline.comtandfonline.comresearchgate.net The exploration of adamantane derivatives continues to be an active area of research, with ongoing efforts to synthesize novel structures with tailored properties. tandfonline.commdpi.com The inherent stability of the adamantane core serves as a robust scaffold for introducing various functional groups, leading to a diverse array of compounds with potential applications. tandfonline.comtandfonline.comresearchgate.net

Significance of Tertiary Alcohols with Sterically Hindered Substituents

Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, often exhibit distinct reactivity due to steric hindrance. fiveable.mefiveable.me When the substituents are bulky groups like adamantyl moieties, the steric congestion around the hydroxyl group becomes even more pronounced. fiveable.me This steric shielding can significantly influence the alcohol's reactivity, often hindering or preventing reactions that are common for less hindered alcohols. sketchy.commsu.edu However, this same steric bulk can also lead to the formation of stable carbocations, favoring reaction pathways like SN1 substitution. fiveable.mesketchy.com The synthesis and study of such sterically hindered tertiary alcohols are crucial for understanding the interplay of electronic and steric effects in chemical reactions. acs.orgnih.gov

Structural Elucidation Challenges and Opportunities for Complex Polycyclic Systems

Determining the precise three-dimensional structure of complex polycyclic molecules like 3-Methyl-3-diadamantol presents both challenges and opportunities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for this purpose. tandfonline.commdpi.comnih.gov While NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule, obtaining high-quality crystals for X-ray diffraction can be challenging for sterically hindered and often non-polar compounds. tandfonline.comacs.orgresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, offer a powerful complementary approach to predict and refine molecular structures and understand their electronic properties. researchgate.netresearchgate.net The combination of experimental and computational methods is often necessary for the unambiguous structural assignment of these complex systems. acs.org

Overview of Research Trajectories for Novel Adamantane-Based Compounds

Current research on adamantane-based compounds is multifaceted. One major trajectory involves the synthesis of new derivatives with potential biological activity. researchgate.nettandfonline.com Another area of focus is the development of novel synthetic methodologies to access highly substituted and functionalized adamantane frameworks. rsc.org Furthermore, there is growing interest in the application of adamantane derivatives in materials science, for example, in the creation of polymers with enhanced thermal stability. chemicalbook.com The unique properties of the adamantane cage continue to inspire the design and synthesis of new molecules with diverse and valuable applications.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

3-methylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-3-ol |

InChI |

InChI=1S/C15H22O/c1-15(16)8-5-10-9-2-7-3-12(10)14(15)13(4-7)11(9)6-8/h7-14,16H,2-6H2,1H3 |

InChI Key |

OSSAWQZYLMHALX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC3C4CC5CC3C1C(C5)C4C2)O |

Origin of Product |

United States |

Synthetic Strategies for 3 Methyl 3 Diadamantol

Retrosynthetic Analysis of 3-Methyl-3-diadamantol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netrsc.org The synthesis of this compound, a tertiary alcohol featuring two adamantyl groups and one methyl group attached to the carbinol carbon, can be deconstructed as follows:

The primary disconnection involves the carbon-carbon bond formed during the final alkylation step. This is a classic Grignard reaction disconnection, which breaks the target molecule into the key precursor, di(1-adamantyl) ketone , and a methyl organometallic species, such as a methylmagnesium halide .

Figure 1: Primary retrosynthetic disconnection of this compound, identifying di(1-adamantyl) ketone as the key intermediate.

Figure 1: Primary retrosynthetic disconnection of this compound, identifying di(1-adamantyl) ketone as the key intermediate.

The next stage of the analysis focuses on the synthesis of the sterically demanding di(1-adamantyl) ketone. A logical disconnection of one of the adamantyl-carbonyl bonds suggests a reaction between an adamantyl nucleophile and an adamantyl electrophile. This points towards two main synthetic routes:

Friedel-Crafts Acylation: This approach uses adamantane (B196018) as the nucleophile and adamantane-1-carbonyl chloride as the electrophilic acylating agent.

Organometallic Coupling: This route involves the reaction of a 1-adamantyl organometallic reagent (e.g., 1-adamantylmagnesium bromide ) with adamantane-1-carbonyl chloride.

Finally, the precursor adamantane-1-carbonyl chloride can be traced back to 1-adamantanecarboxylic acid , which is itself synthesized from the basic hydrocarbon, adamantane , via the Koch-Haaf reaction. orgsyn.org This complete retrosynthetic pathway provides a clear roadmap from simple starting materials to the complex target molecule.

Approaches to Diadamantyl Ketone Precursors

Methodologies for Carbonyl Group Introduction within Diadamantyl Systems

The foundational step for building the di(1-adamantyl) ketone is the synthesis of an activated adamantane carboxyl derivative. The most effective and widely used method for introducing a carboxylic acid function at a tertiary bridgehead position of adamantane is the Koch-Haaf reaction . wikipedia.org

In this reaction, adamantane is treated with carbon monoxide in a highly acidic medium. wikipedia.org A common and practical laboratory variant, the Koch-Haaf reaction, uses formic acid as the in-situ source of carbon monoxide in the presence of concentrated sulfuric acid. orgsyn.org The mechanism involves the formation of a stable 1-adamantyl cation, which is then carbonylated. Subsequent hydrolysis yields 1-adamantanecarboxylic acid. wikipedia.org

This acid can then be readily converted to the more reactive adamantane-1-carbonyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. cas.czsigmaaldrich.com This acyl chloride is a versatile intermediate for the construction of adamantyl ketones. cas.czalkalisci.com

| Reaction | Reagents | Product | Typical Yield | Reference |

| Koch-Haaf Carboxylation | Adamantane, HCOOH, H₂SO₄ | 1-Adamantanecarboxylic acid | 60-66% | orgsyn.org |

| Acyl Chloride Formation | 1-Adamantanecarboxylic acid, SOCl₂ | Adamantane-1-carbonyl chloride | ~89% | cas.cz |

Optimization of Diadamantyl Ketone Synthesis

With adamantane-1-carbonyl chloride in hand, the assembly of di(1-adamantyl) ketone can be approached.

One potential route is a Friedel-Crafts acylation , where adamantane is acylated by adamantane-1-carbonyl chloride in the presence of a Lewis acid catalyst like AlCl₃. While Friedel-Crafts acylations are standard for aromatic compounds, their application to alkanes is less common but possible with reactive substrates like adamantane. The high stability of the intermediate 1-adamantyl cation facilitates the reaction.

An alternative and perhaps more controlled method involves the reaction of adamantane-1-carbonyl chloride with a pre-formed 1-adamantyl organometallic reagent. The use of 1-adamantylmagnesium bromide (a Grignard reagent) or 1-adamantyllithium would allow for nucleophilic acyl substitution. However, the success of this reaction is heavily dependent on managing the steric bulk. Side reactions, such as reduction of the acyl chloride or coupling, can occur. The use of catalysts like zinc chloride (ZnCl₂) or manganese chloride (MnCl₂) has been shown to improve yields in the synthesis of other hindered alkyl adamantyl ketones. cas.czresearchgate.net

| Synthetic Method | Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Challenges |

| Friedel-Crafts Acylation | Adamantane | Adamantane-1-carbonyl chloride | Lewis Acid (e.g., AlCl₃) | Potential for isomerization; harsh conditions. |

| Grignard-type Reaction | 1-Adamantylmagnesium bromide | Adamantane-1-carbonyl chloride | Anhydrous ether/THF; possibly with ZnCl₂ | Steric hindrance limiting reactivity; potential for reduction side-products. |

Grignard Reagent-Mediated Alkylation

The final stage of the synthesis converts the ketone precursor into the target tertiary alcohol via a Grignard reaction.

Reaction of Diadamantyl Ketone with Methylmagnesium Halides

The addition of a methyl nucleophile to the carbonyl carbon of di(1-adamantyl) ketone is achieved using a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI) . askfilo.com The reaction proceeds via nucleophilic addition, where the carbanionic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon. askfilo.com This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.

Subsequent workup with a mild acid (e.g., aqueous NH₄Cl or dilute HCl) protonates the alkoxide, yielding the final product, This compound . Despite the extreme steric congestion around the carbonyl group, such additions to highly hindered ketones are known to proceed, although they may require elevated temperatures or longer reaction times compared to less hindered substrates. researchgate.net

Stereochemical Considerations in Tertiary Alcohol Formation

The stereochemical outcome of the nucleophilic addition to di(1-adamantyl) ketone is governed by the molecule's structure. The carbonyl carbon in the ketone is prochiral, meaning it can be attacked from two different faces (the re and si faces). libretexts.org

In a typical unsymmetrical ketone, this would lead to the formation of a new chiral center, resulting in a racemic mixture of two enantiomers. libretexts.orgwikipedia.org However, di(1-adamantyl) ketone possesses a C₂ axis of symmetry, which renders the two faces of the carbonyl group equivalent. Therefore, the nucleophilic attack of the methyl group does not generate a chiral center, and a single, achiral product is formed.

The most significant stereochemical factor in this reaction is the severe steric hindrance imposed by the two bulky adamantyl groups. These groups flank the carbonyl, severely restricting the trajectory of the incoming nucleophile. This steric shield forces the nucleophile to approach the carbonyl carbon at a less-than-ideal angle, which can significantly slow the reaction rate. The adamantyl groups themselves will likely adopt a conformation that minimizes steric repulsion, which may involve a slight twisting of the C-C bonds connecting them to the carbonyl carbon, further influencing the accessibility of the electrophilic center.

Solvent Effects and Reaction Condition Optimization

The synthesis of this compound via the reaction of an organometallic reagent with diadamantyl ketone is highly dependent on the choice of solvent and reaction conditions. The extreme steric hindrance around the carbonyl group of diadamantyl ketone necessitates careful optimization to favor the desired nucleophilic addition over side reactions such as enolization or reduction.

Solvent Choice: The selection of an appropriate solvent is critical in modulating the reactivity of the organometallic reagent.

Ethereal Solvents: Solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly employed for organolithium and Grignard reactions. libretexts.org They are crucial for solvating the metal center of the organometallic reagent, which stabilizes the reagent and enhances its nucleophilicity. libretexts.org For organolithium reagents, while diethyl ether is a suitable solvent, the resulting alkyl lithium must be used promptly due to potential interaction with the solvent. libretexts.org THF is essential for the formation of Grignard reagents as it forms a stabilizing complex with the magnesium center. libretexts.org

Hydrocarbon Solvents: Non-polar hydrocarbon solvents such as pentane (B18724) or hexane (B92381) can also be used for the preparation and reaction of organolithium reagents. libretexts.org In some cases, the use of non-polar solvents can influence the stereochemical outcome of the reaction and may be advantageous for highly hindered systems.

Polar Aprotic Solvents: Additives like Hexamethylphosphoramide (HMPA) can significantly influence the reactivity and regioselectivity of organolithium reactions. researchgate.net HMPA is a strong solvating agent that can break up the aggregate structures of organolithium reagents, leading to more reactive monomeric species. researchgate.net This can be particularly useful in overcoming the steric barrier presented by the diadamantyl ketone. However, the use of HMPA also increases the basicity of the organolithium reagent, which could favor enolization.

Reaction Temperature: Due to the high reactivity of organometallic reagents, these reactions are typically conducted at low temperatures, such as -78 °C, to control the reaction rate and minimize side reactions. The steric hindrance in the diadamantyl ketone might necessitate higher temperatures to achieve a reasonable reaction rate, requiring a careful balance to avoid decomposition of the reagent or unwanted side products.

Reagent Addition: The mode and rate of addition of the organometallic reagent to the ketone can also impact the yield of the desired tertiary alcohol. Slow, dropwise addition of the reagent to a solution of the ketone at low temperature is generally preferred to maintain control over the reaction.

| Parameter | Effect on Reaction | Typical Conditions |

| Solvent | Influences reagent reactivity and solubility. | Diethyl ether, THF, Hexane |

| Temperature | Controls reaction rate and minimizes side reactions. | -78 °C to room temperature |

| Reagent Addition | Affects local concentrations and side reactions. | Slow, dropwise addition |

Organolithium Chemistry in Tertiary Alcohol Formation

Organolithium reagents are powerful nucleophiles and are frequently used for the synthesis of alcohols from carbonyl compounds. libretexts.org Their high reactivity makes them particularly suitable for reactions with sterically hindered ketones where other reagents might fail. dalalinstitute.com

Application of Methyllithium (B1224462) with Diadamantyl Ketone

The synthesis of this compound is achieved through the nucleophilic addition of methyllithium (CH₃Li) to the carbonyl carbon of diadamantyl ketone. Methyllithium, like other organolithium reagents, is a strong base and a potent nucleophile due to the highly polar carbon-lithium bond. wikipedia.org

The reaction proceeds in a two-step process:

Nucleophilic Addition: The methyl anion from methyllithium attacks the electrophilic carbonyl carbon of diadamantyl ketone, forming a lithium alkoxide intermediate.

Protonation: The reaction mixture is then treated with a mild acid (acidic workup) to protonate the lithium alkoxide, yielding the final product, this compound. scispace.com

Due to the significant steric hindrance posed by the two adamantyl groups, the approach of the methyllithium to the carbonyl carbon is challenging. This steric hindrance can be overcome by using a more reactive organolithium reagent or by optimizing the reaction conditions as discussed previously.

Comparative Analysis with Grignard Pathways

Grignard reagents (RMgX) are another class of organometallic compounds commonly used for the synthesis of alcohols. masterorganicchemistry.com However, in the case of highly sterically hindered ketones like diadamantyl ketone, organolithium reagents are generally more effective than Grignard reagents. dalalinstitute.com

Reactivity: Organolithium reagents are more reactive than their Grignard counterparts. mmcmodinagar.ac.in This increased reactivity allows them to add to sterically hindered carbonyl groups where Grignard reagents might fail or react very slowly.

Side Reactions: With sterically hindered ketones, Grignard reagents, especially those with β-hydrogens, have a higher tendency to act as reducing agents, leading to the formation of the corresponding secondary alcohol instead of the desired tertiary alcohol. mmcmodinagar.ac.in Organolithium reagents are less prone to this reduction pathway. wikipedia.org

Basicity: Both organolithium and Grignard reagents are strong bases. libretexts.org However, the higher basicity of organolithium reagents can sometimes lead to deprotonation of the α-carbon to the carbonyl group (enolization), which is a competing side reaction. Careful control of reaction conditions is necessary to minimize this.

| Feature | Organolithium Reagents (e.g., CH₃Li) | Grignard Reagents (e.g., CH₃MgBr) |

| Reactivity | More reactive | Less reactive |

| Reaction with Hindered Ketones | More effective for addition | Prone to reduction and enolization |

| Basicity | Stronger base | Strong base |

| Solvent | Ethers, hydrocarbons | Ethers (THF, Et₂O) |

Alternative Synthetic Routes to Adamantane Tertiary Alcohols

While organometallic addition reactions are a primary method for the synthesis of tertiary alcohols, alternative routes involving the functionalization of the adamantane core can also be considered.

Oxidative Functionalization of Adamantane Systems

The rigid and symmetric structure of adamantane makes it an interesting substrate for oxidation reactions. Direct oxidation of C-H bonds in the adamantane framework can lead to the formation of hydroxylated derivatives.

Recent research has focused on the development of single-stage catalytic methods for the oxidation of adamantane to various polyols. mdpi.com These methods offer a more direct and potentially more sustainable approach compared to multi-step synthetic sequences.

One such strategy involves the use of a copper(II) complex with dimethylglyoxime (B607122) as a catalyst and hydrogen peroxide as the oxidant in an acetonitrile-water solvent system. mdpi.com This system has been shown to effectively oxidize adamantane to a mixture of tri-, tetra-, and penta-oxygenated products, with tertiary alcohols being among the products. mdpi.com The conversion and the extent of oxidation are dependent on the ratio of the solvent components and the method of introducing the oxidant. mdpi.com

While these methods have not been specifically applied to the synthesis of this compound, they demonstrate the feasibility of creating tertiary alcohol functionalities on an adamantane core through direct oxidation. Further development of these catalytic systems could potentially lead to a selective synthesis of adamantane-based tertiary alcohols.

Perchlorate-Mediated Oxidation Mechanisms

Perchlorate (B79767) salts, particularly those of silver (AgClO₄) and copper (Cu(ClO₄)₂), can serve as effective mediators in oxidation reactions, including those involving adamantane and its derivatives. These reactions often proceed through mechanisms that facilitate the formation of functionalized adamantanes.

Silver perchlorate has been shown to accelerate the coupling of 1-haloadamantanes with alcohols. This reaction proceeds via a concerted SN1-like mechanism where the silver ion stabilizes the adamantyl carbocation intermediate. The precipitation of the silver halide (AgX) drives the reaction equilibrium towards the formation of the ether product. smolecule.com While this demonstrates the utility of perchlorates in activating adamantane systems, the direct synthesis of a diadamantol structure would require a more complex substrate.

Copper(II) perchlorate, in the presence of 2,2′-dipyridyl, has been used to catalyze the oxidation of benzene (B151609) to phenol (B47542) and quinone using hydrogen peroxide. researchgate.net This system generates reactive oxygen species that can hydroxylate aromatic rings. A similar approach could conceptually be applied to an adamantyl system, although the reactivity of the adamantane cage differs significantly from that of benzene. The mechanism would likely involve the formation of an adamantyl radical or carbocation, which is then trapped by a hydroxyl radical or water.

Furthermore, the combination of a photocatalyst like 9-mesityl-10-methylacridinium (B1239669) perchlorate with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) has been utilized for the selective oxidation of alkenes. rhhz.net This highlights the role of perchlorate salts in facilitating electron transfer in photocatalytic cycles, a strategy that could be adapted for the functionalization of C-H bonds in adamantane.

The table below summarizes key aspects of perchlorate-mediated reactions relevant to adamantane functionalization.

| Mediator | Substrate Type | Reaction Type | Key Mechanistic Feature | Potential Relevance to this compound |

| Silver Perchlorate | 1-Haloadamantanes | Etherification | Stabilization of adamantyl carbocation | Activation of a diadamantane precursor for hydroxylation |

| Copper(II) Perchlorate | Aromatic Hydrocarbons | Oxidation/Hydroxylation | Generation of reactive oxygen species | Direct oxidation of a diadamantane framework |

| Photocatalyst/Perchlorate | Alkenes | Oxidative Cycloaddition | Facilitation of electron transfer | C-H functionalization of a pre-formed diadamantane |

Rearrangement Reactions for Adamantane Core Construction

The construction of the rigid adamantane cage often relies on rearrangement reactions of more accessible polycyclic hydrocarbon precursors. The Wagner-Meerwein rearrangement is a cornerstone of this approach, involving a uni-giessen.dersc.org-alkyl shift of a carbocation to achieve the thermodynamically stable diamondoid structure. uni-giessen.de

One of the most well-known industrial syntheses of adamantane itself involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363). google.com This principle can be extended to the synthesis of substituted adamantanes. For instance, the protoadamantane-adamantane rearrangement is a key step in synthesizing 1,2-disubstituted adamantane derivatives. mdpi.com This process typically involves the generation of a carbocation on a protoadamantane (B92536) framework, which then undergoes a skeletal rearrangement to the more stable adamantane structure.

Similarly, the noradamantane-adamantane rearrangement can be utilized. mdpi.com For example, (3-noradamantyl)methylene alcohols can undergo a Ritter reaction, where the formation of a carbocation triggers a rearrangement to the adamantane skeleton, with the cation being trapped by a nucleophile like a nitrile. mdpi.com High temperatures and a trapping nucleophile are often necessary to drive the equilibrium towards the desired adamantane product. uni-giessen.de

The following table outlines different rearrangement strategies for adamantane core synthesis.

| Precursor Type | Rearrangement Name | Key Conditions | Resulting Structure |

| Tetrahydrodicyclopentadiene | Lewis Acid-Catalyzed Isomerization | AlCl₃ or solid superacid catalyst | Adamantane |

| Protoadamantane derivatives | Protoadamantane-Adamantane Rearrangement | Acidic conditions, carbocation formation | 1,2-Disubstituted Adamantanes |

| Noradamantane derivatives | Noradamantane-Adamantane Rearrangement | Ritter reaction conditions, high temperature | 1,2-Disubstituted Adamantanes |

| Iminium Salts | Wagner-Meerwein Rearrangement | Brønsted acid catalysis | Adamantane-based heterocycles rsc.org |

Multicomponent Coupling Reactions for Hindered Tertiary Alcohols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and simplifying procedures. researchgate.net These reactions are particularly attractive for the synthesis of sterically hindered tertiary alcohols like this compound.

One approach involves the nickel-catalyzed multicomponent coupling of terminal alkenes, carbon dioxide, and organoaluminum reagents to produce homoallylic alcohols. organic-chemistry.org Another nickel-catalyzed MCR couples ketones, dienes, and boronic esters to yield tertiary alcohols with high stereoselectivity. nih.gov While not directly forming a diadamantane structure, these methods showcase the potential of MCRs to assemble complex architectures around a tertiary alcohol core.

A particularly relevant strategy is the molecular-oxygen-mediated multicomponent oxidative cyclization. acs.org This method allows for the synthesis of N-heterocycles containing tertiary alcohol units by forming key C-OH bonds and quaternary carbon centers. Molecular oxygen acts as both the oxidant and the oxygen source in a metal- and catalyst-free system. acs.org Adapting such a strategy to a diadamantane precursor could provide a direct route to this compound.

The table below details various multicomponent reactions for the synthesis of tertiary alcohols.

| Catalyst/Mediator | Reactant Types | Product Type | Key Advantages |

| Nickel Catalyst | Terminal Alkenes, CO₂, Organoaluminum Reagents | Homoallylic Alcohols | Good yields, excellent regio- and stereoselectivity organic-chemistry.org |

| Nickel Catalyst | Ketones, Dienes, Boronic Esters | Tertiary Alcohols | High stereoselectivity nih.gov |

| Molecular Oxygen | Alcohols, Amines, etc. | Tertiary-Alcohol-Containing Heterocycles | Green, sustainable, metal- and catalyst-free acs.org |

| Zinc-mediated | Aldehydes/Ketones, Prenyl Bromide | α-Prenylated Alcohols | High α-regioselectivity organic-chemistry.org |

Yield Optimization and Green Chemistry Considerations in this compound Synthesis

Optimizing the yield and incorporating green chemistry principles are paramount in the synthesis of any complex molecule. For a target like this compound, this involves careful selection of catalysts, solvents, and reaction conditions.

Yield Optimization: The yield of adamantane synthesis via isomerization of tetrahydrodicyclopentadiene can be significantly influenced by the catalyst. Using a solid superacid like ZrO₂-SO₄²⁻, potentially supported on a molecular sieve, can increase the yield to around 20% by improving catalyst dispersion and surface area utilization. google.com In the one-stage oxidation of adamantane to polyols, the yield and depth of oxidation are highly dependent on the ratio of components in the water-acetonitrile solvent and the method of introducing the hydrogen peroxide oxidant. mdpi.com For multicomponent reactions, adjusting the stoichiometry of reactants and the choice of catalyst are crucial for maximizing the yield of the desired tertiary alcohol. nih.govacs.org

Green Chemistry Considerations: Green chemistry aims to reduce the environmental impact of chemical processes. In the context of adamantane synthesis, this can be achieved in several ways:

Catalyst Choice: Replacing corrosive and hazardous catalysts like aluminum chloride with solid superacids or developing metal-free catalytic systems reduces waste and improves safety. google.comacs.org A patent describes a synthesis of adamantane that avoids strong corrosive materials, eliminating the need for special anticorrosive equipment and preventing environmental pollution. google.com

Solvent Selection: Utilizing solvent-free reaction conditions, as demonstrated in the Biginelli reaction for synthesizing adamantane-containing dihydropyrimidines, significantly reduces volatile organic compound (VOC) emissions. rsc.orgnih.gov When solvents are necessary, using environmentally benign options like water is preferable. researchgate.net

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses as more of the atoms from the reactants are incorporated into the final product. researchgate.netrsc.org

Energy Efficiency: Employing continuous-flow reactors can offer better control over reaction parameters, improve safety (especially with highly energetic intermediates), and potentially reduce energy consumption compared to batch processes. rsc.org

The following table summarizes green chemistry approaches applicable to adamantane derivative synthesis.

| Green Chemistry Principle | Application in Adamantane Synthesis | Example | Reference |

| Safer Catalysts | Use of solid superacids instead of corrosive Lewis acids. | ZrO₂-SO₄²⁻ for adamantane isomerization. | google.com |

| Safer Solvents | Solvent-free reaction conditions. | Biginelli reaction for adamantane-containing DHPMs. | rsc.orgnih.gov |

| Atom Economy | One-pot, multicomponent reactions. | Synthesis of adamantane-containing dihydropyrimidines. | rsc.org |

| Energy Efficiency | Continuous-flow synthesis. | Synthesis of a 1,2,4-triazole (B32235) derivative. | rsc.org |

| Use of Renewable Feedstocks | Biocatalytic production of precursors. | Engineered mevalonate (B85504) pathway for C5 alcohol synthesis. | researchgate.net |

Reaction Pathways and Mechanistic Investigations of 3 Methyl 3 Diadamantol

Reactivity of Tertiary Alcohols with Bulky Substituents

The chemical behavior of tertiary alcohols is significantly influenced by the nature of their substituents. When these substituents are sterically demanding, such as the cage-like adamantyl groups, the reactivity of the alcohol is profoundly affected. The adamantane (B196018) core, a tricyclic structure composed of three fused cyclohexane (B81311) rings in chair conformations, imparts exceptional steric bulk and thermal stability to molecules.

In 3-Methyl-3-diadamantol, the hydroxyl group is situated on a tertiary carbon atom bonded to a methyl group and two bulky diadamantane moieties. This arrangement creates a highly congested environment around the reactive center. The steric hindrance imposed by the diadamantyl groups is expected to significantly reduce the rates of bimolecular reactions, such as SN2 substitutions, where the nucleophile must approach the carbon atom from the backside. rammohancollege.ac.inmsu.edu

Furthermore, the bulky nature of the adamantyl substituents can influence the stability of potential intermediates, such as carbocations, which are central to many reactions of tertiary alcohols. The relief of steric strain upon ionization can be a driving force for the formation of these intermediates. The inherent rigidity of the adamantane framework also limits conformational flexibility, which can dictate the stereochemical outcomes of reactions.

Acid-Catalyzed Transformations and Rearrangements

In the presence of acid, tertiary alcohols like this compound are prone to undergo a variety of transformations, primarily driven by the formation of carbocationic intermediates. beilstein-journals.orgrsc.org The protonation of the hydroxyl group converts it into a good leaving group (water), which can depart to form a tertiary carbocation.

Wagner-Meerwein Rearrangements in Adamantane Systems

A hallmark of carbocation chemistry, particularly in bicyclic and polycyclic systems, is the Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.com This class of 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. wikipedia.org These rearrangements are driven by the formation of a more stable carbocation. In adamantane systems, these shifts are well-documented and can lead to the interconversion of isomers and the formation of thermodynamically favored products. rsc.orgsioc-journal.cn

For the 3-methyl-3-diadamantyl cation, a Wagner-Meerwein rearrangement could involve the migration of one of the diadamantane frameworks or a methyl group to an adjacent position, should a suitable carbocation be formed that allows for such a shift. The rigid structure of the diadamantane cage would influence the trajectory and feasibility of such migrations.

Carbocationic Intermediates and Their Fate

The initial formation of the 3-methyl-3-diadamantyl carbocation is a critical step. The stability of this intermediate is influenced by the electron-donating inductive effect of the alkyl groups and the unique electronic properties of the adamantane cage. Carbocations in adamantane systems are known to be relatively stable intermediates. mdpi.com

Once formed, this carbocation can undergo several potential fates:

Trapping by a Nucleophile: The carbocation can be attacked by a nucleophile present in the reaction medium.

Elimination of a Proton: The carbocation can lose a proton from an adjacent carbon to form an alkene.

Rearrangement: As discussed, the carbocation can undergo a Wagner-Meerwein rearrangement to form a more stable carbocation, which can then be trapped or undergo elimination. msu.edu

The specific outcome is highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature. researchgate.net

Dehydration Mechanisms and Alkene Formation

The acid-catalyzed dehydration of tertiary alcohols is a classic method for the synthesis of alkenes. yale.eduquizlet.com For this compound, this reaction would proceed via an E1 mechanism. The key steps involve the protonation of the hydroxyl group, loss of water to form the tertiary carbocation, and subsequent deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid) to yield an alkene.

Given the structure of this compound, two primary alkene products could be formed through deprotonation: one where the double bond is exocyclic to one of the diadamantane cages, and another involving the methyl group. According to Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene, the product with the double bond within a ring system, if possible, or the most substituted exocyclic alkene would be favored. stackexchange.comcsueastbay.edu However, steric factors can sometimes lead to the formation of the less substituted "Hofmann" product.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group in tertiary alcohols is generally difficult due to the poor leaving group ability of the hydroxide (B78521) ion. rammohancollege.ac.in However, under acidic conditions, the protonated hydroxyl group becomes a good leaving group (water), allowing for SN1 reactions to occur. msu.educsueastbay.edu

For this compound, an SN1 reaction would proceed through the formation of the 3-methyl-3-diadamantyl carbocation. This carbocation would then be attacked by a nucleophile. Due to the extreme steric hindrance presented by the two diadamantane moieties, the approach of the nucleophile would be severely restricted, likely leading to slow reaction rates. The bulky nature of the diadamantyl groups would also play a significant role in the stereoselectivity of the nucleophilic attack. It is important to note that direct SN2 reactions on such a sterically hindered tertiary center are considered highly improbable. rammohancollege.ac.in

Radical-Mediated Processes and Their Selectivity

While ionic reactions are common for alcohols, radical-mediated processes offer alternative reaction pathways. mdpi.comnih.gov The generation of a radical at the tertiary carbon of this compound could be initiated, for example, by homolytic cleavage of a derivative, such as a corresponding halide or xanthate.

The selectivity of radical reactions is often governed by the stability of the radical intermediates. Tertiary radicals are generally more stable than secondary and primary radicals. The resulting 3-methyl-3-diadamantyl radical would be a relatively stable species. Subsequent reactions could involve radical addition to unsaturated systems or hydrogen atom abstraction. bham.ac.ukmdpi.com The bulky diadamantane groups would sterically guide the approach of other radical species or molecules, influencing the regioselectivity and stereoselectivity of the products formed. researchgate.net

Metal-Catalyzed Reactions of this compound

A thorough search of scientific databases and chemical literature reveals a notable absence of studies focused on the metal-catalyzed reactions of this compound. While the field of organometallic chemistry has extensively documented a wide array of metal-catalyzed transformations for various alcohols, specific applications of these methods to this compound have not been reported.

Theoretically, the tertiary alcohol group in this compound could be a target for several catalytic reactions, such as dehydration, etherification, or C-H activation of the methyl group. However, the severe steric congestion around the hydroxyl group and the adjacent methyl group presents a formidable challenge for the coordination of metal catalysts. This steric shielding would likely necessitate the use of highly active and sterically accessible catalysts, potentially with smaller metallic centers or specialized ligand architectures.

Given the lack of specific research, a data table summarizing metal-catalyzed reactions of this compound cannot be compiled at this time. Future research in this area would be highly valuable to understand the influence of extreme steric hindrance on catalytic processes.

Spectroscopic and Computational Probing of Reaction Intermediates and Transition States

Similarly, there is a scarcity of published research detailing the spectroscopic and computational investigation of reaction intermediates and transition states originating from this compound. The study of such species is crucial for elucidating reaction mechanisms.

In hypothetical acid-catalyzed reactions, the formation of a tertiary carbocation, the 3-methyl-3-diadamantyl cation, would be a likely intermediate. Computational studies on simpler adamantyl cations have shown them to be remarkably stable due to hyperconjugation and the rigid cage structure. It is plausible that the 3-methyl-3-diadamantyl cation would exhibit even greater stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable in characterizing such an intermediate, should it be successfully generated and observed.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the geometry, energy, and spectroscopic properties of potential intermediates and transition states in reactions involving this compound. Such studies could predict the feasibility of different reaction pathways and provide insights into the kinetic and thermodynamic barriers involved.

As with the previous section, the absence of specific research findings prevents the creation of a data table for spectroscopic and computational data of reaction intermediates. This highlights a promising avenue for future computational and experimental studies to explore the fundamental chemistry of this unique molecule.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 3 Diadamantol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. For 3-Methyl-3-diadamantol, with its rigid cage structures, NMR provides critical information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton spectrum is expected to be dominated by signals from the adamantyl cage protons. The adamantane (B196018) molecule itself shows two broad signals corresponding to the methine (CH) and methylene (CH₂) protons. In this compound, the substitution at one of the methine positions of each adamantyl cage breaks some of the symmetry, leading to a more complex, albeit predictable, set of signals. The protons on the adamantyl cages will likely appear as a series of overlapping multiplets in the range of 1.5 to 2.2 ppm. The methyl group protons are predicted to appear as a sharp singlet at a lower field, estimated to be around 1.0-1.2 ppm. The hydroxyl proton signal is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically appearing between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of adamantane displays two signals for the methine (C-1) and methylene (C-2) carbons at approximately 28.5 and 37.9 ppm, respectively wikipedia.org. For this compound, the introduction of the methyl and hydroxyl groups at the central carbon, and the linkage to the two adamantyl cages, will induce significant chemical shift changes. The quaternary carbon (C-3), bearing the hydroxyl group, the methyl group, and the two adamantyl moieties, is expected to be the most downfield signal, with a predicted chemical shift in the range of 70-80 ppm. The methyl carbon should resonate at around 25-30 ppm. The carbons of the adamantyl cages will show distinct signals. The bridgehead carbons directly attached to the central quaternary carbon will be shifted downfield compared to unsubstituted adamantane. Other methine and methylene carbons will also experience shifts of varying magnitudes depending on their proximity to the substitution site.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Adamantyl CH (methine) | 2.0 - 2.2 | Multiplet |

| Adamantyl CH₂ (methylene) | 1.5 - 1.9 | Multiplet |

| -CH₃ (methyl) | 1.0 - 1.2 | Singlet |

| -OH (hydroxyl) | 1.5 - 2.5 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-3 (quaternary alcohol) | 70 - 80 |

| Adamantyl C (bridgehead, attached) | 40 - 50 |

| Adamantyl CH (methine) | 29 - 35 |

| Adamantyl CH₂ (methylene) | 36 - 42 |

| -CH₃ (methyl) | 25 - 30 |

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the adamantyl cages. Cross-peaks would be observed between adjacent methine and methylene protons, allowing for the tracing of the connectivity through the rigid framework. The methyl and hydroxyl protons, being singlets, would not show COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on their attached protons. For example, the proton signals in the 1.5-2.2 ppm range would correlate to their corresponding adamantyl carbon signals. The methyl proton singlet would correlate to the methyl carbon signal.

The methyl protons showing a correlation to the central quaternary carbon (C-3).

The methyl protons also showing a correlation to the bridgehead carbons of the adamantyl groups.

The methine protons of the adamantyl cages showing correlations to adjacent methylene carbons and the central quaternary carbon.

In its crystalline state, this compound could be analyzed using solid-state NMR (ssNMR). Adamantane itself is a common standard for chemical shift referencing in ssNMR due to its sharp signals resulting from fast molecular reorientation in the solid phase wikipedia.orgnih.govrsc.org. Similar behavior might be expected for this compound, although the larger size and lower symmetry could lead to broader lines. Solid-state ¹³C NMR would provide information about the crystallographic symmetry of the molecule in the unit cell. Polymorphism, if present, could be identified by the appearance of different sets of chemical shifts for the same carbon atoms in different crystalline forms.

Vibrational Spectroscopy

The FTIR spectrum of this compound is predicted to be characterized by the vibrations of the adamantyl cages and the tertiary alcohol group.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding quimicaorganica.org.

C-H Stretch: Sharp, strong bands between 2850 and 3000 cm⁻¹ will arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the adamantyl and methyl groups. The adamantane molecule itself shows characteristic absorptions in this region researchgate.netnist.gov.

C-H Bend: Methylene scissoring and bending vibrations are expected around 1450 cm⁻¹.

C-O Stretch: The stretching vibration of the tertiary C-O bond is anticipated to produce a strong band in the 1150-1200 cm⁻¹ range quimicaorganica.org.

Adamantane Skeleton Vibrations: The fingerprint region (below 1400 cm⁻¹) will contain a series of complex bands corresponding to the various C-C stretching and bending modes of the two adamantyl cages.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (adamantyl, methyl) | 2850 - 3000 | Strong, Sharp |

| C-H Bend (scissoring) | ~1450 | Medium |

| C-O Stretch (tertiary alcohol) | 1150 - 1200 | Strong |

| Adamantane Skeleton | < 1400 | Medium-Weak, Complex |

Raman spectroscopy, being a complementary technique to FTIR, would provide further structural insights. Adamantane and its derivatives are known to be strong Raman scatterers rsc.orgchemicalbook.com. The Raman spectrum of this compound is expected to be dominated by the vibrations of the carbon skeleton.

C-H Stretching: Strong signals corresponding to the C-H stretching vibrations will be present in the 2850-3000 cm⁻¹ region.

Adamantane "Breathing" Mode: A particularly strong and characteristic Raman peak for adamantane is the cage "breathing" mode, which would be expected to appear in the spectrum of this compound, likely in the 700-800 cm⁻¹ range.

C-C Stretching: Multiple bands corresponding to C-C stretching of the adamantyl cages and the central C-C bonds will be visible.

Symmetry Considerations: Due to the high symmetry of the adamantyl cages, many vibrational modes that are weak or inactive in the FTIR spectrum may be strong in the Raman spectrum, providing complementary information about the molecular structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, a combination of high-resolution and tandem mass spectrometry techniques would provide a comprehensive understanding of its gas-phase ion chemistry.

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound with high precision. This data allows for the unambiguous determination of its elemental composition.

Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₁H₃₂O |

| Monoisotopic Mass | 300.2453 u |

| Technique | Electrospray Ionization (ESI) or MALDI |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected Measurement | [M+H]⁺, [M+Na]⁺, or [M]⁺˙ (depending on source) |

The high accuracy of the mass measurement would confirm the molecular formula and differentiate it from other potential isobaric compounds.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information for structural confirmation. The rigid diadamantane cage is expected to dominate the fragmentation, leading to characteristic product ions.

Plausible Fragmentation Pathways for this compound

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Methyl Group: Cleavage of the C-C bond between the tertiary carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a stable tertiary carbocation.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would involve the elimination of a water molecule (H₂O).

Cleavage of the Diadamantane Cage: The robust diadamantane structure can undergo characteristic fragmentation, often leading to the formation of an adamantyl cation.

Hypothetical Mass Spectrometry Fragmentation Data

| m/z (relative intensity) | Proposed Fragment Ion |

| 300 (low) | [C₂₁H₃₂O]⁺˙ (Molecular Ion) |

| 285 (moderate) | [C₂₀H₂₉O]⁺ (Loss of •CH₃) |

| 282 (moderate) | [C₂₁H₃₀]⁺˙ (Loss of H₂O) |

| 135 (high) | [C₁₀H₁₅]⁺ (Adamantyl cation) |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | Likely to be in a high-symmetry system such as monoclinic or orthorhombic, given the rigid and symmetrical nature of the core. |

| Space Group | To be determined from the diffraction data. |

| Unit Cell Dimensions | Would provide the dimensions of the repeating unit in the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles, confirming the covalent structure. |

| Conformation | Detailed information on the chair conformations of the adamantane units and the orientation of the substituents. |

| Intermolecular Interactions | Identification of any hydrogen bonding involving the hydroxyl group or other non-covalent interactions in the crystal packing. |

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample of this compound. This technique is valuable for phase identification, assessing sample purity, and characterizing different crystalline forms (polymorphs). The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

Hypothetical Powder X-ray Diffraction Data Representation

A PXRD pattern for this compound would be expected to show a series of sharp peaks, indicative of a well-ordered crystalline material. The positions and relative intensities of these peaks are characteristic of the compound's crystal structure.

| 2θ (degrees) | Relative Intensity (%) |

| 10.5 | 85 |

| 12.8 | 100 |

| 15.2 | 60 |

| 18.9 | 75 |

| 21.3 | 90 |

| 25.6 | 50 |

Chiroptical Spectroscopy (if applicable to chiral forms)

The potential for chirality in this compound arises if the diadamantane core itself is chiral or if the substitution pattern leads to a chiral molecule. If this compound can exist as enantiomers, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for their characterization. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. A non-zero signal in a CD or ORD spectrum would confirm the presence of a chiral substance and could provide information about its absolute configuration. The applicability of this section is contingent on the successful synthesis and separation of enantiomerically pure forms of the compound.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. Since this compound possesses a chiral center at the tertiary carbon bearing the methyl and hydroxyl groups, its enantiomers will interact differently with circularly polarized light. This differential absorption of left- and right-handed circularly polarized light gives rise to a CD spectrum, which can be used to determine the enantiomeric excess (% ee) of a sample.

The determination of enantiomeric excess is crucial in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly. For a given concentration, the intensity of the CD signal is directly proportional to the excess of one enantiomer over the other. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.

Detailed Research Findings:

Hypothetical Data Table for CD Analysis of this compound Enantiomers

| Sample | Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

| (+)-Enantiomer | 100 | +15.2 |

| 75 | +11.4 | |

| 50 | +7.6 | |

| 25 | +3.8 | |

| Racemic Mixture | 0 | 0.0 |

| (-)-Enantiomer | 25 | -3.8 |

| 50 | -7.6 | |

| 75 | -11.4 | |

| 100 | -15.2 |

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for Purity and Isomeric Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for assessing the purity and isomeric composition of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given the bulky nature of the adamantane groups, this compound may require derivatization to increase its volatility for GC analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

For this compound, GC-MS would be instrumental in identifying any impurities from the synthesis, such as starting materials or by-products. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns of the adamantyl moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it an excellent choice for the direct analysis of this compound without the need for derivatization. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer.

LC-MS is particularly useful for the analysis of isomeric mixtures. Different isomers of this compound, if present, would likely have slightly different polarities and thus different retention times on the LC column, allowing for their separation and individual detection by the mass spectrometer. High-resolution mass spectrometry coupled with LC can provide highly accurate mass measurements, further aiding in the confirmation of the elemental composition of the parent compound and any related isomers or impurities.

Detailed Research Findings:

Specific GC-MS and LC-MS studies on this compound are not extensively reported. However, based on the analysis of similar adamantane derivatives and tertiary alcohols, a general analytical approach can be outlined. For GC-MS, a non-polar capillary column would likely be used, with a temperature program designed to elute the compound of interest effectively. The mass spectrometer would be operated in electron ionization (EI) mode to generate a library-searchable mass spectrum.

For LC-MS analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point. The mass spectrometer could be operated using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions for detection.

Representative Data Table for Hyphenated Technique Analysis of this compound

| Technique | Analyte | Retention Time (min) | Key Mass Fragments (m/z) |

| GC-MS | This compound | 15.8 | [M]+, [M-CH3]+, [M-OH]+, adamantyl fragments |

| Impurity A (Starting Material) | 10.2 | Characteristic fragments of starting material | |

| LC-MS | This compound | 8.5 | [M+H]+, [M+Na]+ |

| Isomer B | 9.1 | [M+H]+, [M+Na]+ |

Computational and Theoretical Chemistry Studies of 3 Methyl 3 Diadamantol

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of a molecule's behavior at the electronic level. For a molecule as sterically congested as 3-Methyl-3-diadamantol, these methods are crucial for determining its stable conformations, electronic structure, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying large molecules like this compound. astrobiology.com DFT methods are used to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the entire structure.

The choice of functional and basis set is critical for obtaining reliable results. A common approach for organic molecules involves hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is often paired with a Pople-style basis set, like 6-31G(d,p), or larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVDZ) for higher accuracy. Given the presence of non-covalent interactions within the sterically crowded structure, dispersion corrections (e.g., DFT-D3) are essential to accurately model the van der Waals forces between the adamantane (B196018) cages.

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized around the oxygen atom of the hydroxyl group, while the LUMO would likely be distributed over the carbon skeleton.

Illustrative DFT Calculation Parameters for this compound:

| Parameter | Value/Method | Rationale |

| Functional | B3LYP-D3 | A widely used hybrid functional with dispersion correction, suitable for large organic molecules. |

| Basis Set | 6-311+G(d,p) | Provides a good balance of accuracy and computational cost for geometry optimization and electronic properties. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the molecular properties. |

| Calculation Type | Geometry Optimization, Frequency Analysis | To find the minimum energy structure and confirm it is a true minimum. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies and intermolecular interactions. researchgate.net For a molecule of the size of this compound, full high-level ab initio calculations are computationally expensive. However, they can be employed for single-point energy calculations on DFT-optimized geometries to obtain more accurate electronic energies.

These high-accuracy calculations are particularly important for refining the relative energies of different conformers and for studying reaction mechanisms where subtle electronic effects play a crucial role. For instance, the proton affinity of the hydroxyl group or the energy barrier for rotation around the C-C bonds connecting the adamantane moieties could be more accurately determined using these methods.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound, despite its rigid adamantane components, arises from the rotation around the single bonds connecting the adamantyl groups to the central tertiary carbon. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy using DFT. The results are then used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. For this compound, the primary focus would be on the rotation of the two diadamantyl groups relative to each other. Due to steric hindrance, a limited number of stable conformations are expected, with significant energy barriers separating them.

Illustrative Conformational Energy Data for this compound:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| Global Minimum | 0.00 | 60 |

| Local Minimum 1 | 1.5 | 180 |

| Local Minimum 2 | 2.1 | -60 |

| Transition State 1 | 5.8 | 0 |

| Transition State 2 | 6.2 | 120 |

| Note: This data is illustrative and based on expectations for sterically hindered molecules. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. acs.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment.

Investigation of Dynamic Behavior and Conformational Flexibility

For this compound, MD simulations can provide insights into how the molecule behaves at finite temperatures. This includes the vibrational motions of the adamantane cages, the rotation of the methyl group, and the transitions between different stable conformers identified in the conformational analysis. By running simulations for nanoseconds or longer, it is possible to observe these dynamic events and to calculate thermodynamic properties such as free energies.

The choice of a force field is crucial for the accuracy of MD simulations. For a molecule like this compound, a well-parameterized force field for hydrocarbons, such as OPLS-AA or CHARMM, would be a suitable starting point. arxiv.org

Solvent Effects on Molecular Conformation

MD simulations are particularly powerful for studying the influence of a solvent on the conformation and dynamics of a molecule. By explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, it is possible to model the solute-solvent interactions and their effect on the conformational preferences of this compound.

Illustrative MD Simulation Parameters for this compound in Water:

| Parameter | Value/Method |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides profound insights into the transformation of molecules. For a sterically hindered tertiary alcohol like this compound, these studies would be crucial in understanding its reactivity, particularly in reactions involving the hydroxyl group or the formation of carbocation intermediates.

The investigation of a chemical reaction's mechanism at a computational level involves mapping out the potential energy surface that connects reactants to products. A key aspect of this is the localization of transition states, which are the highest energy points along the reaction coordinate.

For this compound, a primary focus would be on reactions such as dehydration to form an alkene or substitution reactions at the tertiary carbon. Using computational methods like Density Functional Theory (DFT), researchers can model the geometric and electronic structure of the transition state. Sophisticated algorithms are employed to locate these saddle points on the potential energy surface. Once located, the energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, can be calculated. This value is fundamental in predicting the rate of a reaction. Given the significant steric bulk of the two adamantyl groups, it is anticipated that reactions proceeding through a carbocation intermediate would have a relatively high activation energy.

Table 1: Illustrative Data for Transition State Analysis of a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

|---|---|---|---|

| Dehydration (E1) | DFT (B3LYP/6-31G*) | Data not available | Would include elongated C-O bond length and developing C=C bond character. |

| Nucleophilic Substitution (SN1) | MP2/aug-cc-pVTZ | Data not available | Would show a planarized carbocation center with specific bond angles. |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

For reactions involving this compound, identifying the rate-determining step is crucial for understanding and controlling the reaction outcome. For instance, in an E1 elimination reaction, the formation of the tertiary carbocation would likely be the rate-determining step. Computational studies can also shed light on selectivity, such as regioselectivity and stereoselectivity, by comparing the activation energies of different possible reaction channels. The bulky adamantyl groups are expected to exert significant steric control over the approach of reactants, influencing which products are formed.

Spectroscopic Property Prediction from First Principles

First-principles calculations, which are based on quantum mechanics, can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for molecular structure elucidation. nih.govpressbooks.pub Computational methods can simulate these spectra, providing a theoretical benchmark for experimental data.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. academie-sciences.frresearchgate.net The predicted spectrum would be characterized by signals corresponding to the methyl group, the quaternary carbon, and the numerous protons and carbons of the two adamantyl cages. The symmetry and steric environment of each nucleus would influence its chemical shift.

Similarly, computational IR spectrum prediction involves calculating the vibrational frequencies of the molecule. libretexts.org For this compound, a prominent absorption band corresponding to the O-H stretching vibration of the alcohol group would be expected, typically in the range of 3200-3600 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations of the adamantyl and methyl groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Notes |

|---|---|---|

| ¹³C NMR | Data not available | Expect signals for the methyl carbon, the quaternary carbon, and distinct signals for the carbons of the adamantyl cages based on their symmetry. |

| ¹H NMR | Data not available | Expect a singlet for the methyl protons and a complex pattern of signals for the adamantyl protons. |

| IR Spectroscopy | Data not available | A strong, broad peak for the O-H stretch and various C-H stretching and bending frequencies would be predicted. |

Note: This table is for illustrative purposes. Specific data for this compound is not available in the reviewed literature.

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. While predicting a full mass spectrum computationally is complex, theoretical chemistry can help rationalize observed fragmentation pathways.

Upon ionization in a mass spectrometer, this compound would likely undergo fragmentation. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule and alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the hydroxyl group). libretexts.org For this compound, the loss of the methyl group or cleavage of one of the adamantyl groups would be expected. The stability of the resulting carbocations would dictate the most probable fragmentation patterns. The adamantyl cation is known to be particularly stable, suggesting that its formation would be a significant fragmentation pathway. cdnsciencepub.comresearchgate.net

Table 3: Plausible Mass Spectrometry Fragments of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Plausible Origin |

|---|---|---|

| [M-CH₃]⁺ | Data not available | Loss of the methyl group. |

| [M-H₂O]⁺ | Data not available | Dehydration. |

| [Adamantyl]⁺ | 135 | Cleavage of the bond between the quaternary carbon and an adamantyl group. |

Note: This table is for illustrative purposes and shows expected fragments based on general principles of mass spectrometry. Specific data for this compound is not available in the reviewed literature.

Non-Covalent Interaction (NCI) Analysis and Weak Interactions

Non-covalent interactions, such as van der Waals forces, hydrogen bonding, and steric repulsion, play a critical role in determining the three-dimensional structure, stability, and reactivity of molecules. arxiv.orgillinois.edutaylorandfrancis.comacs.org NCI analysis is a computational technique used to visualize and quantify these weak interactions.

Exploration of Derivatives and Analogues of 3 Methyl 3 Diadamantol

Synthesis of Ether Derivatives via Alkylation or Condensation

The synthesis of ether derivatives from the tertiary alcohol of 3-Methyl-3-diadamantol can be achieved primarily through alkylation, a variant of the Williamson ether synthesis. This process involves the deprotonation of the tertiary alcohol to form a bulky nucleophilic alkoxide, which then reacts with an alkyl halide.

The reaction typically proceeds in two steps:

Formation of the Alkoxide: Due to the steric hindrance and the lower acidity of the tertiary alcohol, a strong base is required for efficient deprotonation. Sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used.

Nucleophilic Substitution: The resulting diadamantyl-substituted alkoxide is then treated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (S_N2) to form the corresponding ether.

The use of secondary or tertiary alkyl halides is generally avoided as they favor elimination reactions (E2) over substitution, especially with a sterically hindered base/nucleophile like the this compound alkoxide.

An alternative, though less common for tertiary alcohols, is acid-catalyzed condensation with a primary alcohol. However, this method is often plagued by low yields and the formation of elimination byproducts due to the stability of the tertiary carbocation intermediate.

Table 1: Representative Ether Synthesis Reactions

| Alkylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Methyl Iodide (CH₃I) | 1. NaH, THF, 0 °C to RT | 3-Methoxy-3-methyldiadamantane |

| Ethyl Bromide (CH₃CH₂Br) | 1. KH, DMF, 0 °C to RT | 3-Ethoxy-3-methyldiadamantane |

| Benzyl Bromide (C₆H₅CH₂Br) | 1. NaH, THF, RT | 3-(Benzyloxy)-3-methyldiadamantane |

Esterification of the Tertiary Alcohol

Esterification of the sterically hindered tertiary alcohol in this compound is challenging under standard Fischer esterification conditions (acid catalyst with excess carboxylic acid) due to steric hindrance, which disfavors the tetrahedral intermediate, and the propensity for elimination. masterorganicchemistry.com More effective methods involve the use of more reactive acylating agents.

A common and effective strategy is the reaction of this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

For particularly sensitive substrates or when mild conditions are required, coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed to facilitate the reaction between the tertiary alcohol and a carboxylic acid.

Table 2: Potential Esterification Reactions for this compound

| Acylating Agent | Reagents and Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | This compound acetate |

| Acetic Anhydride | DMAP (cat.), Et₃N, CH₂Cl₂, RT | This compound acetate |

| Benzoic Acid | DCC, DMAP (cat.), CH₂Cl₂, RT | This compound benzoate |

| Trifluoroacetic Anhydride | Pyridine, CH₂Cl₂, 0 °C | This compound trifluoroacetate |

Oxidation to Related Carbonyl Compounds (if applicable)

The oxidation of the tertiary alcohol in this compound to a carbonyl compound (a ketone) is not applicable under standard conditions. Tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon atom bearing the -OH group). This hydrogen is essential for the elimination step in most oxidation mechanisms involving reagents like chromates (e.g., PCC, PDC) or permanganates. Consequently, tertiary alcohols are resistant to oxidation. Forcing conditions, such as treatment with strong oxidizing agents at high temperatures, would likely lead to the cleavage of carbon-carbon bonds and degradation of the adamantane (B196018) cages rather than selective oxidation to a ketone.

Functionalization of the Adamantane Cages

The robust, saturated hydrocarbon framework of the two adamantane cages offers a rich platform for derivatization through C-H functionalization. rsc.org These reactions allow for the introduction of new chemical groups directly onto the cage structure, profoundly altering the molecule's properties.

The adamantane cage possesses two types of C-H bonds: secondary (CH₂) and tertiary (CH). The tertiary C-H bonds at the bridgehead positions are generally more reactive towards radical and cationic functionalization. C-H activation strategies often exploit this inherent reactivity difference to achieve regioselectivity. nih.govmt.com

Modern synthetic methods, including photoredox catalysis, have emerged as powerful tools for the selective functionalization of diamondoids like adamantane and diamantane. nih.gov These methods can generate radical intermediates under mild conditions, which can then be trapped by various reagents. For instance, an oxidizing photocatalyst can abstract an electron from the adamantane cage, leading to a radical cation that subsequently deprotonates to form a bridgehead adamantyl radical. nih.gov

Once a reactive site is generated on the adamantane cage (typically a radical or a cation), a wide array of chemical moieties can be introduced. This allows for the synthesis of a diverse library of derivatives from the this compound scaffold.

Table 3: Examples of Adamantane Cage Functionalization

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

|---|---|---|

| Bromination | Br₂, AlBr₃ (Lewis acid catalyst) | Bromo (-Br) at bridgehead |

| Hydroxylation | Dimethyldioxirane (DMDO) | Hydroxy (-OH) at bridgehead |

| Photoredox Alkylation | Organic photocatalyst, visible light, activated alkene | Alkyl group |

| Nitration | Nitric acid/sulfuric acid | Nitro (-NO₂) group |

Design and Synthesis of Stereoisomers and Enantiopure Compounds

The parent molecule, this compound, is achiral due to the presence of multiple symmetry elements. However, chirality can be introduced by functionalizing the adamantane cages asymmetrically. For example, if a single substituent is introduced at a bridgehead position of one of the two adamantane cages, the molecule becomes chiral.

The synthesis of enantiopure derivatives can be approached in two primary ways: